molecular formula C23H27N3O5S2 B2528435 methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-42-8

methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2528435
CAS No.: 865197-42-8
M. Wt: 489.61
InChI Key: KJOGDUZPUKMTFT-VHXPQNKSSA-N
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Description

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide formation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl(methyl)sulfamoyl group and the benzothiazole core makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-6-13-25(3)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(15-21(27)31-4)19-12-7-16(2)14-20(19)32-23/h7-12,14H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOGDUZPUKMTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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